molecular formula C14H9F5O2 B3042019 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol CAS No. 471469-89-3

4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol

Cat. No.: B3042019
CAS No.: 471469-89-3
M. Wt: 304.21 g/mol
InChI Key: TZUNQAJUXKQIJV-UHFFFAOYSA-N
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Description

4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol is an organofluorine compound characterized by the presence of a benzyl alcohol group substituted with a pentafluorobenzyloxy group

Biochemical Analysis

Biochemical Properties

4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The compound’s structure allows it to bind to the active site of alcohol dehydrogenase, influencing the enzyme’s activity. Additionally, this compound can interact with other proteins through hydrogen bonding and hydrophobic interactions, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases involved in cell signaling, thereby affecting downstream signaling cascades. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biochemical properties. The compound’s interaction with cofactors, such as NADH or NADPH, is also crucial for its metabolic processing. These interactions can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s overall distribution and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol typically involves the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with a suitable benzyl alcohol derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol group, followed by the addition of the pentafluorobenzyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzaldehyde or 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzoic acid.

    Reduction: Formation of 4-(2,3,4,5,6-Pentafluorobenzyloxy)toluene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol is unique due to the presence of both the pentafluorobenzyloxy and benzyl alcohol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(2,3,4,5,6-pentafluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5O2/c15-10-9(11(16)13(18)14(19)12(10)17)6-21-8-3-1-7(5-20)2-4-8/h1-4,20H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUNQAJUXKQIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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